5-氯代异吲哚啉

描述

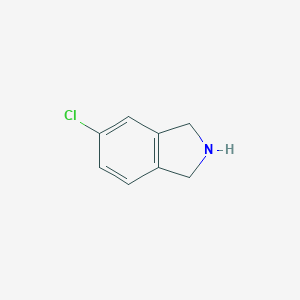

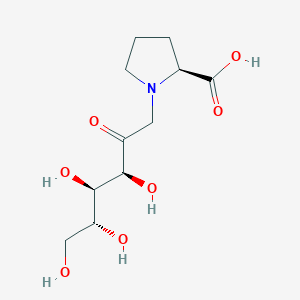

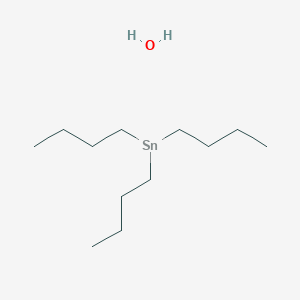

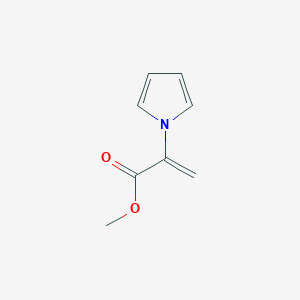

5-Chloroisoindoline is a compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-isoindole .

Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Another study developed a green synthesis technique for isoindolines/dioxoisoindolines .Molecular Structure Analysis

The InChI string for 5-Chloroisoindoline isInChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7 (6)3-8/h1-3,10H,4-5H2 . The Canonical SMILES string is C1C2=C (CN1)C=C (C=C2)Cl . Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times, without utilizing any phase transfer, catalysts, or solvent during the reaction .Physical And Chemical Properties Analysis

5-Chloroisoindoline has a molecular weight of 153.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 153.0345270 g/mol . The topological polar surface area is 12 Ų . The heavy atom count is 10 .科学研究应用

药物合成

5-氯代异吲哚啉是合成各种药物化合物的重要中间体。其结构在构建具有广泛生物活性的分子中起着至关重要的作用。例如,5-氯代异吲哚啉衍生物已被探索用于作为治疗剂,特别是在开发具有抗病毒、抗炎和抗癌特性的药物方面 .

除草剂

5-氯代异吲哚啉的化学性质使其适合用于除草剂的开发。它能够干扰植物代谢中的特定途径,从而可以创建有效的除草剂配方来控制杂草生长,从而提高农业生产力 .

着色剂和染料

5-氯代异吲哚啉化合物用于生产着色剂和染料。它们的结构灵活度使合成各种颜色的调色板成为可能,这些颜色被用于纺织品、油墨和涂料等各个行业 .

聚合物添加剂

在聚合物化学领域,5-氯代异吲哚啉衍生物充当添加剂以增强聚合物的性能。它们可以提高聚合物的热稳定性、抗紫外线性能和机械强度,使其更耐用,并为工业应用提供更多用途 .

有机合成

作为有机合成中的一个构件,5-氯代异吲哚啉参与了复杂有机分子的构建。它的反应性使化学家能够开发出创新的方法和转化,从而高效地创建具有各种取代模式的新化合物 .

光致变色材料

5-氯代异吲哚啉衍生物的独特性质被用于光致变色材料的设计。这些材料在暴露于光线下会改变颜色,这在智能窗、太阳镜和光学数据存储设备的开发中具有实际应用 .

安全和危害

While specific safety and hazard information for 5-Chloroisoindoline was not found in the papers retrieved, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . Future research could explore the potential of 5-Chloroisoindoline and similar compounds as inhibitors of acetylcholinesterase, which could have applications in the treatment of Alzheimer’s disease . Additionally, the development of green synthesis techniques for these compounds is an area of ongoing research .

作用机制

Target of Action

5-Chloroisoindoline, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents. The interaction of these compounds with the receptor could lead to changes in the receptor’s activity, thereby affecting the signaling pathways it is involved in .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease. β-amyloid protein aggregation is a key biochemical pathway involved in Alzheimer’s disease, and its inhibition could potentially slow the progression of the disease .

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo This suggests that these compounds may have good bioavailability

Result of Action

Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity . They have been shown to have antiproliferative activity against certain cancer cell lines , suggesting that they may induce cell death in these cells .

Action Environment

It is known that the process of image acquisition in hyperspectral remote sensing, a technique used in large-scale monitoring, is inevitably affected by soil environmental factors . This suggests that environmental factors could potentially influence the action of 5-Chloroisoindoline, although further studies are needed to confirm this.

生化分析

Biochemical Properties

5-Chloroisoindoline, like other isoindolines, has been found to interact with various enzymes and proteins. For instance, isoindolines have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents

Cellular Effects

The effects of 5-Chloroisoindoline on cells and cellular processes are complex and multifaceted. Isoindolines have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, isoindolines have been found to modulate the dopamine receptor D2, which can influence various cellular functions .

Molecular Mechanism

It is known that isoindolines can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

属性

IUPAC Name |

5-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKRSWXFLFTSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564157 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127168-76-7 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)